1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)15-4-1-3-14(11-15)12-17-6-8-18(9-7-17)13-16-5-2-10-22-16/h1-5,10-11H,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMIEFGZLDSKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974334 | |
| Record name | 1-[(Furan-2-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5882-37-1 | |
| Record name | 1-[(Furan-2-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 1-(Furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are the carbon-nitrogen bonds linking the substituent groups to the piperazine (B1678402) ring.
Two logical retrosynthetic pathways emerge from this analysis:
Pathway A: Disconnecting the furan-2-ylmethyl group first (C-N bond disconnection) leads to the intermediate 1-(3-nitrobenzyl)piperazine (B1331783) and a furan-2-ylmethyl synthon (e.g., furfuryl chloride or furfural). A further disconnection of the 3-nitrobenzyl group reveals piperazine and a 3-nitrobenzyl synthon (e.g., 3-nitrobenzyl bromide).
Pathway B: Alternatively, disconnecting the 3-nitrobenzyl group first yields the intermediate 1-(furan-2-ylmethyl)piperazine and the 3-nitrobenzyl synthon. Subsequent disconnection of the furan-2-ylmethyl group also leads back to piperazine and the furan-2-ylmethyl synthon.
Both pathways converge on piperazine, a furan-based electrophile/carbonyl compound, and a nitrobenzyl electrophile/carbonyl compound as the fundamental starting materials. The choice between these pathways in a forward synthesis depends on the reactivity of the intermediates and the desired control over the reaction.
Detailed Synthetic Routes and Reaction Conditions
The forward synthesis can be accomplished primarily through two robust and widely used methods for N-functionalization of amines: alkylation and reductive amination. mdpi.com
Direct N-alkylation involves the reaction of piperazine with alkyl halides. ambeed.com A significant challenge in the synthesis of unsymmetrically disubstituted piperazines is controlling the reaction to prevent the formation of the undesired symmetrically disubstituted product. researchgate.net A common strategy is to use a large excess of piperazine to favor mono-alkylation. Alternatively, a mono-protected piperazine derivative, such as 1-Boc-piperazine, can be used to ensure single substitution, followed by deprotection and subsequent alkylation of the second nitrogen atom. researchgate.net
A plausible two-step alkylation route would be:
Synthesis of 1-(3-nitrobenzyl)piperazine: Reacting piperazine with 3-nitrobenzyl bromide. To favor the mono-alkylated product, a significant excess of piperazine can be used.
Synthesis of the final compound: The resulting 1-(3-nitrobenzyl)piperazine is then reacted with a furan-2-ylmethyl halide (e.g., furfuryl chloride) in the presence of a base like potassium carbonate to yield the target molecule. chemicalbook.com
| Reaction Step | Reagents and Conditions | Purpose |
| Step 1: Mono-alkylation | Piperazine (excess), 3-nitrobenzyl halide, Solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃) | Introduction of the 3-nitrobenzyl moiety onto the piperazine ring. |
| Step 2: Second Alkylation | 1-(3-nitrobenzyl)piperazine, Furan-2-ylmethyl halide, Solvent (e.g., DMF), Base (e.g., K₂CO₃), Room or elevated temperature | Introduction of the furan-2-ylmethyl moiety to form the final product. |
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is particularly useful for synthesizing secondary and tertiary amines. researchgate.netnih.gov This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. rsc.org Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.gov
For the synthesis of this compound, reductive amination can be employed in a stepwise manner:
The reaction of piperazine with furfural (B47365) in the presence of a reducing agent would yield 1-(furan-2-ylmethyl)piperazine.
This intermediate can then be subjected to a second reductive amination with 3-nitrobenzaldehyde (B41214) to furnish the final product.
This method offers high selectivity and generally proceeds under mild conditions. rsc.orgnih.gov
| Reaction Step | Reagents and Conditions | Purpose |
| Step 1: First Reductive Amination | Piperazine, Furfural, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane, Methanol) | Formation of 1-(furan-2-ylmethyl)piperazine intermediate. |
| Step 2: Second Reductive Amination | 1-(furan-2-ylmethyl)piperazine, 3-Nitrobenzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane) | Introduction of the 3-nitrobenzyl moiety to yield the target compound. |
The introduction of these two specific groups can be achieved by a combination of the strategies mentioned above. A convergent synthesis, where the two key monosubstituted intermediates are prepared separately and then combined, is often efficient. However, a sequential, one-pot synthesis is also feasible.
Sequential Synthesis Example (Alkylation followed by Reductive Amination):
Synthesize 1-(3-nitrobenzyl)piperazine via alkylation of piperazine with 3-nitrobenzyl bromide.
Purify the intermediate.
React 1-(3-nitrobenzyl)piperazine with furfural under reductive amination conditions to obtain this compound.
This hybrid approach leverages the strengths of both methods to achieve the desired substitution pattern.
Synthesis of Key Intermediates
1-(Furan-2-ylmethyl)piperazine: This intermediate is readily synthesized via the reductive amination of piperazine with furfural. researchgate.netnih.gov The reaction is typically high-yielding and clean. An alternative is the direct alkylation of excess piperazine with furfuryl chloride.
1-(3-nitrobenzyl)piperazine: This building block can be prepared by the reaction of piperazine with 3-nitrobenzyl chloride or bromide in the presence of a base. bldpharm.com Careful control of stoichiometry is necessary to maximize the yield of the mono-substituted product over the di-substituted byproduct.
Derivatization Strategies for Analogous Compounds
The synthetic routes established for this compound are highly adaptable for creating a library of analogous compounds. ambeed.comnih.gov This is valuable for structure-activity relationship (SAR) studies in medicinal chemistry.
Derivatization can be achieved by modifying the starting materials:
Varying the Aldehyde/Ketone: In the reductive amination approach, substituting furfural with other heterocyclic aldehydes (e.g., thiophene-2-carbaldehyde, pyridine-2-carbaldehyde) or substituted benzaldehydes would generate a wide range of analogs. nih.gov
Varying the Alkyl Halide: In the alkylation strategy, different substituted benzyl (B1604629) halides (e.g., 2-nitrobenzyl bromide, 4-nitrobenzyl bromide, 3-methylbenzyl chloride) or other alkyl halides can be used to explore different functionalities on the aromatic ring. caymanchem.com
Modifying the Piperazine Core: Starting with substituted piperazines (e.g., 2-methylpiperazine) would introduce chirality and steric bulk to the core structure.
| Original Moiety | Potential Modifications for Derivatization | Synthetic Method |
| Furan-2-ylmethyl | Thiophen-2-ylmethyl, Pyridin-2-ylmethyl, Substituted furans | Reductive Amination with corresponding aldehyde |
| 3-Nitrobenzyl | 2-Nitrobenzyl, 4-Nitrobenzyl, 3-Chlorobenzyl, 3-Methoxybenzyl | Alkylation or Reductive Amination |
| Piperazine | 2-Methylpiperazine, Homopiperazine (B121016) | Use of substituted piperazine as starting material |
Modifications on the Furan (B31954) Ring
The furan ring, derived from renewable biomass sources, is a versatile heterocyclic diene. researchgate.netrsc.org Its pseudo-aromatic character allows for a range of chemical transformations, although its stability can be sensitive to reaction conditions, particularly strong acids. mdpi.com
Diels-Alder Reactions: The furan moiety can act as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reaction is a powerful tool for constructing complex polycyclic structures, such as 7-oxanorbornenes. researchgate.net The reactivity of the furan ring in these reactions is influenced by substituents; electron-donating groups on the furan enhance its reactivity, while electron-withdrawing groups decrease it. researchgate.net The reaction is often reversible, which can present challenges in isolating the desired adducts. researchgate.net
Ring-Opening Reactions: Under certain conditions, particularly acidic environments, the furan ring can undergo ring-opening reactions. mdpi.comresearchgate.net This process can lead to the formation of carbonyl-containing linear structures, such as 1,4-dicarbonyl compounds. While often considered an undesirable side reaction during polymerization or other transformations, controlled ring-opening can be harnessed to synthesize different classes of acyclic compounds. mdpi.com
Hydrogenation: The furan ring can be catalytically hydrogenated to the corresponding saturated tetrahydrofuran (B95107) (THF) ring. This transformation significantly alters the electronic properties and three-dimensional shape of the molecule, converting the planar, aromatic-like furan into a flexible, non-planar saturated ether.
Table 1: Representative Chemical Transformations of the Furan Moiety
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Diels-Alder Cycloaddition | Maleimides, heat | 7-Oxanorbornene adducts researchgate.net |
| Ring Opening | Acidic conditions, water | 1,4-Dicarbonyl compounds mdpi.com |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Tetrahydrofuran derivative |
Substitutions on the Nitrobenzyl Moiety
The 3-nitrobenzyl group provides several avenues for chemical modification, primarily centered around the highly reactive nitro group.
Reduction of the Nitro Group: The most common and significant transformation of the nitrobenzyl moiety is the reduction of the nitro group to an amine. This reaction fundamentally changes the electronic nature of the aromatic ring, converting an electron-withdrawing group into an electron-donating one. A variety of reagents can accomplish this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups.
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a clean and efficient method. It is often the preferred industrial method due to high yields and the formation of water as the only byproduct.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C) can be a safer alternative to using hydrogen gas.
Once formed, the resulting 3-aminobenzyl group can undergo a plethora of further reactions, including diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of substituents (e.g., halides, hydroxyl, cyano groups). The amino group can also be acylated or alkylated to generate further derivatives.
Modifications to the Aromatic Ring: The photo-absorptive properties and photolysis rates of nitrobenzyl groups can be altered by adding different substitution groups on the aromatic ring. researchgate.net While the nitro group is strongly deactivating towards electrophilic aromatic substitution, the positions ortho and para to the nitro group are activated for nucleophilic aromatic substitution, although this is less relevant for the meta-substituted isomer.
Table 2: Common Methods for Nitro Group Reduction
| Method | Reagents | Typical Conditions |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, room temperature |
| Metal-Acid Reduction | Fe, HCl | Reflux |
| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Ethanol, reflux |
Transformations of the Piperazine Core
The piperazine ring is a robust scaffold but can be chemically altered under specific conditions. As a privileged structure in medicinal chemistry, its modification is well-documented. nih.gov
N-Dealkylation: One of the key transformations is the cleavage of the N-C bonds. The N-benzyl bond is generally susceptible to hydrogenolysis (catalytic hydrogenation), which would cleave the 3-nitrobenzyl group (or its reduced amino-benzyl form) to yield the monosubstituted piperazine. The N-furfuryl bond may also be cleaved under similar conditions. Selective cleavage can be challenging but may be achieved by careful selection of catalysts and reaction conditions.
Oxidation and Quaternization: The tertiary amine nitrogens of the piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Furthermore, the nitrogen atoms can react with alkyl halides to form quaternary ammonium salts, which can alter the solubility and biological properties of the compound.
Ring Modification: While requiring more forcing conditions, it is possible to modify the piperazine ring itself. For instance, ring-opening reactions can occur, though this is generally not a facile process. More commonly, derivatives are synthesized by starting with a modified piperazine core before coupling with the furan and nitrobenzyl moieties. rsc.org
Table 3: Potential Transformations of the Piperazine Core
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| N-Debenzylation | H₂, Pd(OH)₂/C (Pearlman's catalyst) | N-monosubstituted piperazine |
| N-Oxidation | H₂O₂ or m-CPBA | Piperazine-N-oxide |
| N-Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |
Green Chemistry Principles in Synthetic Route Design
The synthesis of this compound can be approached through the lens of green chemistry to minimize environmental impact and enhance sustainability. unibo.it Key principles can be applied to the selection of starting materials, solvents, and catalytic systems.
Renewable Feedstocks: A significant advantage in the synthesis of this molecule is the potential to use renewable starting materials. The furan-2-ylmethyl moiety is readily derived from furfural, a platform chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural waste. rsc.orgmdpi.com The use of chitin, another abundant biopolymer, to produce nitrogen-containing furans also represents a sustainable pathway. researchgate.netrsc.org This bio-based approach offers a distinct advantage over traditional petrochemical routes. rsc.org
Process Optimization: Designing a synthetic route that combines multiple steps into a one-pot process can significantly improve efficiency by reducing the need for intermediate workups and purifications, thereby saving energy and reducing solvent waste. core.ac.uk Evaluating reaction conditions to lower temperatures and pressures also contributes to a more sustainable process.
Table 4: Comparison of Synthetic Approaches
| Principle | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Starting Materials | Petroleum-based | Biomass-derived (e.g., furfural from hemicellulose) rsc.org |
| Solvents | DMF, Dichloromethane | Water, Ethanol, 2-MeTHF unibo.it |
| Reagents | Stoichiometric reagents (e.g., Sn/HCl) | Catalytic systems (e.g., H₂/Pd/C), reusable catalysts |
| Process | Multi-step with isolation | One-pot synthesis, continuous flow processes unibo.it |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC) experiments would provide definitive evidence for its covalent framework.
¹H NMR Spectroscopy would reveal the number of distinct proton environments and their neighboring relationships through chemical shifts (δ) and spin-spin coupling constants (J). The spectrum is anticipated to show characteristic signals for each of the three main structural fragments: the furan-2-ylmethyl group, the 3-nitrobenzyl group, and the piperazine (B1678402) ring.
Furan (B31954) Ring Protons: The three protons on the furan ring are expected to appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. The proton at position 5 (adjacent to the oxygen) would likely be the most downfield.
Nitrobenzyl Ring Protons: The four protons of the 3-nitrophenyl group would also resonate in the downfield region (δ 7.5-8.5 ppm), with splitting patterns dictated by their meta and ortho relationships. The presence of the electron-withdrawing nitro group typically shifts adjacent protons downfield.
Methylene (B1212753) and Piperazine Protons: The two methylene bridge protons (-CH₂-) connecting the aromatic rings to the piperazine core would likely appear as singlets between δ 3.5 and 4.5 ppm. The eight protons of the piperazine ring itself are expected to resonate as broad singlets or complex multiplets in the upfield region, typically around δ 2.5-3.5 ppm. The broadness of these signals can be attributed to the conformational exchange of the piperazine ring on the NMR timescale.
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for the target compound would be expected to show signals for the furan carbons (approx. δ 110-155 ppm), the nitrobenzyl carbons (approx. δ 120-150 ppm), the piperazine carbons (approx. δ 45-55 ppm), and the methylene bridge carbons (approx. δ 55-65 ppm).
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate the signals in the ¹H NMR spectrum with their directly attached carbon atoms from the ¹³C NMR spectrum, confirming the C-H connectivities and aiding in the definitive assignment of each resonance.
Table 3.1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan H-3, H-4, H-5 | 6.2 - 7.5 | 108 - 145 |
| Furan-CH₂ | ~3.6 | ~55 |
| Piperazine -(CH₂)₂-N-(CH₂)₂- | 2.4 - 2.7 | 50 - 54 |
| Nitrobenzyl-CH₂ | ~3.7 | ~60 |
| Nitrobenzyl Ar-H | 7.5 - 8.4 | 122 - 150 (C-NO₂ at ~148) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis. The molecular formula of this compound is C₁₆H₁₉N₃O₃, giving it a monoisotopic mass of approximately 301.14 Da.
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 301 or 302, respectively. The fragmentation pattern is critical for confirming the structure. For disubstituted piperazines, the primary fragmentation pathways involve the cleavage of the bonds attached to the nitrogen atoms. sigmaaldrich.commolport.com
Key expected fragment ions include:
m/z 136: Corresponding to the 3-nitrobenzyl cation [C₇H₆NO₂]⁺, formed by cleavage of the C-N bond between the piperazine ring and the nitrobenzyl group.
m/z 81: Corresponding to the furfuryl cation [C₅H₅O]⁺, resulting from the cleavage of the bond between the furan-ylmethyl group and the piperazine nitrogen.
Fragments arising from the piperazine ring itself, such as ions at m/z 56 or 70, are also common in the mass spectra of piperazine derivatives. sigmaaldrich.com
Table 3.2: Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 302 | [C₁₆H₁₉N₃O₃ + H]⁺ | Protonated Molecular Ion |
| 136 | [O₂NC₆H₄CH₂]⁺ | Cleavage of the nitrobenzyl-piperazine C-N bond |
| 81 | [C₄H₃OCH₂]⁺ | Cleavage of the furfuryl-piperazine C-N bond |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds and functional groups. The IR spectrum of this compound would display a series of absorption bands characteristic of its structure.
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, corresponding to the C-H bonds of the furan and benzene (B151609) rings.
Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹, in the 2800-2980 cm⁻¹ range, from the C-H bonds of the methylene bridges and the piperazine ring.
Nitro Group (NO₂) Stretching: Two strong and characteristic absorption bands are expected for the nitro group: an asymmetric stretch typically around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations for both the furan and benzene rings would appear in the 1450-1600 cm⁻¹ region.
C-N Stretching: Vibrations for the tertiary amine C-N bonds of the piperazine ring and the benzylamines would be found in the fingerprint region, typically between 1100-1250 cm⁻¹.
Furan C-O-C Stretching: A characteristic band for the furan ring's C-O-C stretch is expected around 1010-1080 cm⁻¹.
Table 3.3: Predicted Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3030 - 3100 | C-H Stretch | Aromatic (Furan, Benzene) |
| 2800 - 2980 | C-H Stretch | Aliphatic (Piperazine, -CH₂-) |
| 1520 - 1540 | Asymmetric N-O Stretch | Nitro (NO₂) |
| 1340 - 1360 | Symmetric N-O Stretch | Nitro (NO₂) |
| 1450 - 1600 | C=C Stretch | Aromatic Rings |
| 1100 - 1250 | C-N Stretch | Tertiary Amine |
| 1010 - 1080 | C-O-C Stretch | Furan Ring |
Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Conformational Analysis
Single crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the absolute configuration and solid-state conformation of the molecule.
While specific crystallographic data for this compound are not publicly available, studies on similar piperazine derivatives show that the six-membered piperazine ring predominantly adopts a stable chair conformation. nih.gov In this conformation, the substituents on the nitrogen atoms can be oriented in either an axial or equatorial position. For an unsymmetrically disubstituted piperazine like the target compound, it would be expected that both the furan-2-ylmethyl and 3-nitrobenzyl groups would preferentially occupy the more sterically favorable equatorial positions to minimize non-bonded interactions. An XRD analysis would confirm this preference and provide detailed information about the relative orientation of the furan and nitrobenzyl rings.
Vibrational Spectroscopy and its Application in Conformational Studies
Vibrational spectroscopy, encompassing both IR and Raman techniques, can provide insights into the conformational dynamics of molecules. For flexible molecules like N-substituted piperazines, different conformers (e.g., chair vs. boat, axial vs. equatorial substituents) can coexist in equilibrium. researchgate.netresearchgate.net These different conformations may give rise to distinct vibrational frequencies.
Temperature-dependent NMR spectroscopy is a particularly powerful tool for studying these dynamics. core.ac.uk At room temperature, the interconversion between different chair conformations of the piperazine ring is typically fast on the NMR timescale, resulting in averaged, often broad, signals for the ring protons. Upon cooling, this interconversion can be slowed, leading to the decoalescence of signals and the appearance of distinct resonances for protons in different chemical environments (e.g., axial vs. equatorial). By analyzing the spectra at different temperatures, the energy barriers for this ring inversion can be calculated, providing a quantitative measure of the molecule's conformational flexibility. core.ac.uk Computational modeling is often used in conjunction with these experimental techniques to predict the relative energies of different conformers and to assign vibrational modes. researchgate.net
Exploration of Biological Activities and Mechanistic Pathways
In Vitro Biological Activity Screening Methodologies
In vitro screening is a critical first step in the discovery of new therapeutic agents, allowing for the rapid assessment of a compound's biological activity in a controlled laboratory setting.
Investigation of Enzyme Inhibitory Potential (e.g., α-amylase, MAGL, FAAH)
The inhibitory activity of a compound against specific enzymes is a key indicator of its therapeutic potential. For instance, α-amylase inhibitors are investigated for their role in managing type 2 diabetes by slowing carbohydrate digestion. Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) are enzymes involved in the endocannabinoid system, and their inhibitors are explored for various neurological and inflammatory conditions.
Despite the relevance of these targets, no specific studies detailing the inhibitory effects of 1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine on α-amylase, MAGL, or FAAH are currently available in the scientific literature. Research on other piperazine (B1678402) derivatives has shown that this chemical class can exhibit inhibitory activity against such enzymes.
Receptor Binding and Modulation Studies
To understand how a compound might affect physiological processes, receptor binding assays are conducted. These studies determine the affinity of a molecule for specific receptors, such as those for neurotransmitters, which is crucial for compounds intended to act on the central nervous system. The piperazine nucleus is a well-known pharmacophore that interacts with a variety of receptors.
Currently, there is no published data on the receptor binding profile or modulatory effects of this compound.
Antimicrobial Activity Assessment (e.g., antibacterial, antifungal)
The antimicrobial potential of new chemical entities is of paramount importance in the face of growing antibiotic resistance. The assessment of antibacterial and antifungal activity is typically performed using methods such as broth microdilution or disc diffusion to determine the minimum inhibitory concentration (MIC) required to inhibit microbial growth.
While various furan (B31954) and piperazine derivatives have been synthesized and evaluated for their antimicrobial properties, specific data on the antibacterial and antifungal activity of this compound is not publicly available. For context, some nitrofuranyl methyl piperazine analogues have demonstrated activity against Mycobacterium tuberculosis.
In Vitro Anticancer Activity Against Cell Lines
The cytotoxic effect of a compound against various cancer cell lines is a primary indicator of its potential as an anticancer agent. Assays such as the MTT or SRB assay are commonly used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
No studies have been published detailing the in vitro anticancer activity of this compound against any cancer cell lines. However, the furan and piperazine moieties are present in a number of compounds that have been investigated for their anticancer properties.
Antioxidant Activity (e.g., DPPH radical scavenging)
Antioxidant activity is the ability of a compound to neutralize free radicals, which are implicated in a variety of diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, where the discoloration of the DPPH solution indicates the radical scavenging potential of the tested compound.
There is no specific data available on the antioxidant activity of this compound.
In Vivo Animal Model Studies for Pharmacological Evaluation (e.g., antidepressant, antianxiety in mice)
In vivo studies in animal models are essential to understand the pharmacological effects of a compound in a living organism. Behavioral tests in mice, such as the forced swim test and the elevated plus-maze, are widely used to screen for potential antidepressant and antianxiolytic activities, respectively.
While there are no in vivo studies for this compound, research on a structurally related compound, 2-[4-(4-nitrophenyl) piperazine-1-yl]-N-benzylacetamide, has shown potential anxiolytic and antidepressant effects in mice. This suggests that the nitrophenyl piperazine scaffold may have activity in the central nervous system.
Below is a hypothetical data table structure that would be used to present findings from an elevated plus-maze test for anxiolytic activity.
Table 1: Hypothetical Data from Elevated Plus-Maze Test in Mice
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Entries into Open Arms |
|---|---|---|---|
| Vehicle | - | 30.2 ± 4.5 | 8.1 ± 1.2 |
| Diazepam (Standard) | 2 | 75.6 ± 8.1 | 15.3 ± 2.0 |
| Compound X | 10 | 45.1 ± 5.3 | 10.2 ± 1.5 |
| Compound X | 20 | 60.8 ± 6.7 | 12.8 ± 1.8 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.
Based on a comprehensive search of scientific literature, there is a clear absence of published data regarding the biological activities of this compound. While the structural motifs present in this compound, namely the furan and piperazine rings, are known to be associated with a wide range of pharmacological effects, the specific biological profile of this particular molecule remains to be elucidated. The methodologies for screening such a compound for enzyme inhibition, receptor binding, antimicrobial, anticancer, antioxidant, and in vivo pharmacological effects are well-established. Future research is required to synthesize and subject this compound to these assays to determine its potential as a therapeutic agent.
Behavioral Assays and Their Quantitative Analysis
No studies detailing the effects of this compound in behavioral assays were identified.
Biochemical Markers in Animal Models
No research was found that examined the influence of this compound on biochemical markers in any animal models.
Molecular Mechanism of Action Studies
The molecular targets, signaling pathways, and cellular effects of this compound have not been elucidated in the available scientific literature.
Target Identification and Validation
There is no information available on the molecular targets of this compound.
Elucidation of Signaling Pathways
No studies were found that investigate the signaling pathways modulated by this compound.
Insights into Cellular Effects
The cellular effects of this compound remain uncharacterized in published research.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Design and Synthesis of Analogues for SAR Profiling
The exploration of the chemical space around 1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine involves the synthesis of a variety of analogues. These modifications are strategically designed to probe the importance of each part of the molecule. Common synthetic strategies include nucleophilic substitution and reductive amination. mdpi.com
The general synthetic approach often involves two main routes:
Alkylation of a pre-formed piperazine (B1678402): This involves reacting a monosubstituted piperazine, such as 1-(furan-2-ylmethyl)piperazine, with a substituted benzyl (B1604629) halide, like 3-nitrobenzyl bromide. This is a straightforward method for introducing diversity in the benzyl moiety.
Reductive Amination: This method can be used to form the furan-ylmethyl-piperazine bond by reacting piperazine with furfural (B47365) (furan-2-carbaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov The resulting monosubstituted piperazine can then be further functionalized.
Analogues are typically designed by:
Modifying the furan (B31954) ring: Replacing it with other heterocycles (e.g., thiophene (B33073), pyridine) or substituted phenyl rings to assess the role of the furan's specific electronic and steric properties. orientjchem.org
Altering the piperazine core: Replacing it with other cyclic amines like pyrrolidine (B122466) or homopiperazine (B121016) to evaluate the impact of ring size and conformation. nih.gov
Varying the substituents on the benzyl ring: Changing the position (ortho, meta, para) and electronic nature (electron-donating vs. electron-withdrawing) of the nitro group, or replacing it with other functional groups (e.g., halogens, alkyls, cyano groups). researchgate.netrsc.org
A representative synthesis might involve reacting 1-(furan-2-ylmethyl)piperazine with 1-(bromomethyl)-3-nitrobenzene in a suitable solvent with a base to yield the target compound.
Correlation of Structural Variations with Modulated Biological Activities
Systematic structural modifications of piperazine-based compounds have demonstrated clear correlations between chemical structure and biological activity. The versatile piperazine ring serves as a scaffold that can be modified to target a wide range of biological systems, including receptors in the central nervous system and transporters. researchgate.netnih.gov
For instance, in studies of similar piperazine derivatives, the following trends have been observed:
Replacement of aromatic systems: Replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring in some piperazine inhibitors was found to abolish their inhibitory effects on certain transporters, highlighting the importance of the size and electronics of the aromatic system. frontiersin.orgpolyu.edu.hk
Introduction of bulky groups: In some classes of antimycobacterial piperazine compounds, the introduction of bulky, lipophilic moieties on the piperazine nitrogen was shown to improve activity. mdpi.com
Flexibility of the linker: The nature of the linker between the piperazine and the aromatic rings is crucial. The methyl group in the furan-2-ylmethyl fragment provides a degree of conformational flexibility that can be critical for optimal binding to a biological target.
The table below illustrates hypothetical activity data based on common structural variations seen in related compound series.
| Compound | R1 (Furan Moiety) | R2 (Benzyl Moiety) | Relative Activity |
|---|---|---|---|
| Target Compound | Furan-2-yl | 3-Nitrobenzyl | Baseline |
| Analogue 1 | Phenyl | 3-Nitrobenzyl | Decreased |
| Analogue 2 | Furan-2-yl | 4-Nitrobenzyl | Variable |
| Analogue 3 | Furan-2-yl | Benzyl | Decreased |
| Analogue 4 | Thiophen-2-yl | 3-Nitrobenzyl | Similar/Variable |
Identification of Key Pharmacophoric Elements
A pharmacophore model for this class of compounds identifies the essential structural features required for biological activity. For this compound, the key elements are:
Hydrogen Bond Acceptors: The oxygen atom in the furan ring and the nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to many biological targets. orientjchem.org The nitro group also contains potent hydrogen bond acceptors.
Aromatic/Hydrophobic Regions: The furan ring and the nitrobenzyl ring provide aromatic surfaces capable of engaging in π–π stacking or hydrophobic interactions with receptor sites. orientjchem.org
Basic Nitrogen Atom: One of the piperazine nitrogens is basic and will likely be protonated at physiological pH. This positive charge can form a key ionic interaction with an acidic residue (e.g., aspartate, glutamate) in a target protein.
Spatial Arrangement: The relative orientation of these features, dictated by the piperazine core and the flexible methyl linker, is critical. The distance and angular relationship between the furan ring, the protonated nitrogen, and the nitrobenzyl group define the molecule's ability to fit into a specific binding pocket.
Molecular modeling studies on similar piperazine-containing molecules have helped to visualize these interactions and refine pharmacophore models. rsc.org
Impact of Stereochemistry on Biological Efficacy
While the parent compound this compound is achiral, the introduction of substituents on the furan, piperazine, or the benzylic methylene (B1212753) bridge can create chiral centers. Stereochemistry often has a profound impact on drug action, affecting target binding, metabolism, and distribution. unimi.it
For derivatives of this compound that possess stereocenters, it is highly probable that the biological activity would be stereoselective. Typically, one enantiomer (or diastereomer) fits more perfectly into the chiral binding site of a protein target, resulting in significantly higher potency. unimi.it For example, if a substituent were added to the methylene linker, creating (R)- and (S)-enantiomers, one would expect a noticeable difference in their biological efficacy due to differential interactions at the target site. This principle is fundamental in medicinal chemistry, where the different stereoisomers of a chiral drug are often treated as separate chemical entities. unimi.it
Analysis of Substituent Effects on Activity and Selectivity
The nature and position of substituents on the aromatic rings are critical determinants of the molecule's activity and selectivity.
The Nitro Group: The nitro group is a strong electron-withdrawing group. Its position on the benzyl ring significantly influences the electronic properties of the ring and its potential interactions. Studies on related 1-(furan-2-ylmethyl)pyrrolidine inhibitors have shown that the position of the nitro group (ortho, meta, para) can alter inhibitory activity, with para- and ortho-nitro analogues sometimes showing different potencies compared to the meta-substituted version. nih.gov
Substituents on the Benzyl Ring: Research on nitrobenzyl compounds has shown that adding electron-donating substituents to the ring can accelerate certain biological processes, such as the fragmentation of the molecule following enzymatic reduction of the nitro group. researchgate.netrsc.org This is attributed to the stabilization of any positive charge that develops on the benzylic carbon during a reaction. researchgate.netrsc.org Conversely, adding other electron-withdrawing groups could modulate the molecule's interaction with its target.
Substituents on the Furan Ring: Adding substituents to the furan ring can modulate the molecule's lipophilicity, electronic profile, and steric bulk. For example, adding a halogen or a small alkyl group could enhance hydrophobic interactions or block metabolism at that position, potentially improving the compound's pharmacokinetic profile.
The following table summarizes the expected effects of various substituents based on established medicinal chemistry principles observed in related molecules. nih.govresearchgate.netfrontiersin.orgpolyu.edu.hk
| Modification Site | Substituent Type | Potential Impact on Activity/Selectivity |
|---|---|---|
| Benzyl Ring | Change Nitro Position (e.g., to para) | Alters potency; para-substitution can sometimes be more active. nih.gov |
| Benzyl Ring | Add Electron-Donating Group (e.g., -OCH₃) | May increase activity by stabilizing intermediates in certain mechanisms. researchgate.net |
| Benzyl Ring | Replace Nitro with Halogen (e.g., -Cl, -F) | Modulates lipophilicity and electronic interactions; often essential for activity. frontiersin.orgpolyu.edu.hk |
| Furan Ring | Add Halogen (e.g., -Br at C5) | Increases lipophilicity, potentially enhancing membrane permeability or hydrophobic binding. |
| Piperazine Ring | Add Methyl Group | Introduces a chiral center; may restrict conformation and improve selectivity. |
Computational Chemistry and Molecular Modeling Applications
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
HOMO-LUMO Analysis and Charge Transfer Character
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and polarizability. nih.gov
A small energy gap suggests high chemical reactivity and a greater ease of electronic excitation. nih.gov For 1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine, the analysis would likely show the HOMO density localized on the electron-rich furan (B31954) and piperazine (B1678402) moieties, which are potential electron-donating regions. researchgate.net Conversely, the LUMO is expected to be concentrated on the electron-withdrawing 3-nitrobenzyl group, particularly the nitro (NO2) function. researchgate.net This separation of FMOs indicates a potential for intramolecular charge transfer upon excitation, a property relevant in various material and biological applications. nih.govresearchgate.net
Table 1: Predicted Frontier Molecular Orbital (FMO) Characteristics
| Orbital | Predicted Localization on this compound | Implied Function |
|---|---|---|
| HOMO | Furan ring, Piperazine nitrogen atoms | Electron Donating Region |
| LUMO | Nitrophenyl ring, Nitro group | Electron Accepting Region |
| Energy Gap (ΔE) | Determines chemical reactivity and stability | Small gap implies higher reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov
In an MEP map of this compound, the most negative regions would be anticipated around the oxygen atoms of the nitro group and the oxygen atom of the furan ring, indicating these are prime sites for electrophilic interactions. The areas around the hydrogen atoms of the aromatic rings and the piperazine methylene (B1212753) groups would likely show positive potential, making them susceptible to nucleophilic interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Stability and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the stability of a molecule. nih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The energy associated with these interactions (E2) quantifies the stabilization resulting from electron delocalization. nih.gov
Table 2: Potential NBO Donor-Acceptor Interactions
| Donor Orbital (Filled) | Acceptor Orbital (Unfilled) | Type of Interaction | Contribution to Stability |
|---|---|---|---|
| Lone Pair (N) of Piperazine | σ* (Adjacent C-C/C-H) | n → σ* | Stabilization of piperazine ring |
| Lone Pair (O) of Furan | π* (C=C of Furan) | n → π* | Delocalization within furan ring |
| π (C=C) of Furan ring | π* (C=C) of Benzyl (B1604629) ring | π → π* | Intramolecular charge transfer |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target. xisdxjxsu.asia
Identification of Binding Modes and Key Residue Interactions
Docking simulations for this compound would involve placing the molecule into the binding pocket of a selected protein target. The results would reveal the most stable binding pose and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues. nih.gov
For this molecule, the following interactions could be anticipated:
Hydrogen Bonding: The oxygen atoms of the nitro group could act as hydrogen bond acceptors.
π-π Stacking: The aromatic furan and nitrophenyl rings could engage in π-π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the active site.
Hydrophobic Interactions: The methylene groups of the benzyl and furfuryl substituents, as well as the hydrocarbon backbone of the piperazine ring, could form hydrophobic interactions with nonpolar residues.
Prediction of Binding Affinities
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score (in kcal/mol) or a calculated inhibitory constant (Ki). xisdxjxsu.asia This value estimates the strength of the ligand-receptor interaction, with lower energy scores indicating a more favorable and stable binding. nih.gov These predicted affinities allow for the ranking of different compounds and help prioritize which molecules should be synthesized and tested experimentally. xisdxjxsu.asia A docking study of this compound against a specific receptor would yield a binding affinity score, providing a quantitative prediction of its potential biological activity.
Table 3: Compound Name Mentioned in Article
| Compound Name |
|---|
| This compound |
| Phenylalanine |
| Tryptophan |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solution
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational stability and dynamics in a simulated environment, such as in solution. For the compound this compound, MD simulations can elucidate how the molecule behaves in a physiological-like aqueous environment, which is crucial for understanding its potential interactions with biological targets.
An MD simulation of this compound would typically be initiated by placing the molecule in a simulation box filled with water molecules. The system is then subjected to a series of energy minimization steps to remove any unfavorable steric clashes. Following minimization, the system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated to ensure that the temperature and pressure are stable. The production phase of the simulation then follows, during which the trajectory of the molecule is recorded over a period of nanoseconds or even microseconds.
The solvent accessible surface area (SASA) can also be calculated to understand the exposure of different parts of the molecule to the solvent. This can provide clues about which regions are more likely to be involved in interactions with other molecules. Additionally, the analysis of intramolecular hydrogen bonds and dihedral angle distributions can offer a detailed picture of the conformational preferences of the molecule in solution. Such computational studies have been successfully applied to various piperazine-based compounds to understand their dynamic behavior and interaction with biological receptors. rsc.orgnih.gov
Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value |
| Force Field | OPLS4e |
| Solvent Model | TIP3P Water |
| Box Type | Triclinic |
| Box Size | 10 Å buffer |
| Temperature | 310 K |
| Pressure | 1.013 bar |
| Simulation Time | 100 ns |
| Ensemble | NPT |
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds. For a compound like this compound, QSAR studies would typically involve a dataset of structurally similar molecules with known biological activities against a specific target.
The process of building a QSAR model involves calculating a set of molecular descriptors for each compound in the dataset. These descriptors can be categorized into several types, including constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). For piperazine derivatives, descriptors related to steric, electronic, and hydrophobic properties have been shown to be important in correlating with their biological activities. nih.govnih.gov
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that relates the descriptors to the biological activity. The predictive power of the QSAR model is then validated using internal and external validation techniques.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that goes a step further by considering the three-dimensional structure of the molecules. In a CoMFA study, the molecules in the dataset are aligned based on a common scaffold, which in this case would be the piperazine ring. The aligned molecules are then placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. These field values are then used as descriptors in a PLS analysis to build a 3D-QSAR model. The results of a CoMFA study are often visualized as contour maps, which highlight the regions in space where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For this compound, CoMFA could provide valuable insights into how modifications to the furan or nitrobenzyl moieties might affect its activity.
Table 2: Examples of Molecular Descriptors Potentially Used in QSAR Studies of this compound and Related Analogs
| Descriptor Type | Example Descriptor | Potential Relevance |
| Constitutional | Molecular Weight | Influences absorption and distribution. |
| Topological | Wiener Index | Relates to molecular branching and size. |
| Electronic | Dipole Moment | Important for polar interactions with a target. |
| Quantum-Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons. |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Encodes 3D structural information. |
In Silico Prediction of Relevant Biological Parameters (e.g., ADMET prediction, not actual ADMET data)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These computational models allow for the rapid screening of large numbers of compounds to identify those with favorable pharmacokinetic and safety profiles, thereby reducing the time and cost associated with experimental studies. For this compound, various in silico tools can be employed to predict its ADMET properties.
Absorption: Key parameters for predicting oral absorption include lipophilicity (logP), aqueous solubility (logS), and permeability through biological membranes such as the Caco-2 cell line. Lipinski's Rule of Five is a commonly used guideline to assess the druglikeness of a compound based on its molecular weight, logP, and the number of hydrogen bond donors and acceptors. For furan and piperazine derivatives, computational tools can provide predictions for these properties. nih.govymerdigital.com
Distribution: The distribution of a drug within the body is influenced by factors such as its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. In silico models can predict the BBB permeability and the extent of plasma protein binding, which are crucial for determining the drug's access to its target and its potential for side effects.
Metabolism: The metabolism of a drug is primarily carried out by cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6). This is important for anticipating potential drug-drug interactions.
Excretion: The route and rate of excretion of a drug and its metabolites are important for determining its dosing regimen. While direct prediction of excretion pathways is complex, models can predict properties like renal clearance, which is a major route of elimination for many drugs.
Toxicity: A wide range of in silico models are available to predict various types of toxicity, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). These predictions can help to flag potential safety concerns early in the drug development process.
Table 3: Illustrative In Silico ADMET Predictions for this compound
| ADMET Property | Predicted Value/Classification |
| Absorption | |
| Lipinski's Rule of Five | Compliant |
| Caco-2 Permeability | Moderate |
| Human Intestinal Absorption | High |
| Distribution | |
| Blood-Brain Barrier (BBB) Permeability | Low |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Excretion | |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |
| Toxicity | |
| AMES Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
| Hepatotoxicity | Low risk |
Medicinal Chemistry Strategies for Lead Optimization and Drug Design
Molecular Hybridization as a Strategy for Enhanced Bioactivity
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create a new chemical entity with improved affinity, potency, and/or a modified selectivity profile, often by interacting with multiple biological targets simultaneously.
In the context of 1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine and its analogs, hybridization has been a key strategy. The piperazine (B1678402) core frequently acts as a versatile linker, connecting different pharmacophoric moieties. researchgate.netnih.gov For instance, the furan (B31954) and nitrobenzyl groups are themselves pharmacophores that can be hybridized with other heterocyclic systems known for their biological relevance, such as triazoles or imidazoles. nih.gov By tethering these units, researchers can design hybrid molecules that potentially interact with multiple binding sites on a single target or engage with different targets involved in a disease pathway. This is particularly relevant for complex conditions like Alzheimer's disease, where targeting enzymes like cholinesterases and monoamine oxidases with a single molecule is a promising therapeutic approach.
Bioisosteric Replacement and Scaffold Hopping Approaches
Bioisosteric replacement is a cornerstone of lead optimization, involving the substitution of one atom or group of atoms with another that possesses similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. researchgate.net Scaffold hopping involves a more drastic change, replacing the central core of the molecule with a structurally different scaffold while aiming to retain a similar 3D arrangement of key binding features.
For this compound, several bioisosteric modifications can be envisioned:
Ring Equivalents: The furan ring, a common aromatic bioisostere, could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole, or even six-membered rings such as pyridine, to explore interactions within the target's binding pocket. researchgate.netnih.gov
Piperazine Mimetics: The piperazine ring is a frequent target for bioisosteric replacement. nih.govenamine.net Alternative diamine structures, such as homopiperazine (B121016) or various diazaspiroalkanes, can be used to alter the compound's rigidity, basicity, and spatial orientation of the side chains, potentially leading to enhanced affinity or selectivity. nih.govbaranlab.org
Functional Group Isosteres: The nitro group on the benzyl (B1604629) ring is a classic functional group that can be replaced by other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group to modulate electronic properties and metabolic stability.
Scaffold hopping could involve replacing the entire furan-piperazine-benzyl framework with a completely different core structure that maintains the essential pharmacophoric elements in a similar spatial arrangement.
Rational Design Principles Based on Structure-Based and Ligand-Based Information
Rational drug design utilizes computational methods to predict how a molecule will interact with a biological target. This can be based on the known 3D structure of the target (structure-based design) or on the structural information of other known active ligands (ligand-based design).
For derivatives of this compound, molecular docking is a key structure-based technique. Docking studies can predict the binding pose of the compound within the active site of a target enzyme, such as acetylcholinesterase. These studies help to identify key interactions, like hydrogen bonds or π-π stacking, between the ligand and amino acid residues. For example, the piperazine nitrogen might form a hydrogen bond, while the furan or benzyl rings could engage in hydrophobic or stacking interactions. This information guides the design of new analogs with modifications predicted to enhance these favorable interactions, thereby increasing potency. nih.gov
Ligand-based approaches, such as pharmacophore modeling, can be used when the target's 3D structure is unknown. By analyzing a set of known active compounds, a 3D pharmacophore model can be generated that defines the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial relationships required for bioactivity. This model then serves as a template to design novel molecules, including derivatives of the title compound, that fit the pharmacophore and are likely to be active.
Development of Novel Derivatives with Tuned Selectivity and Potency
A primary goal of medicinal chemistry is to synthesize novel derivatives of a lead compound to systematically explore the structure-activity relationship (SAR). By making targeted modifications to different parts of this compound, researchers can tune its potency against a specific target and its selectivity over other related targets.
Systematic modifications often involve:
Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly impact activity. Moving the nitro group to the 2- or 4-position, or replacing it with other groups (e.g., halogens, alkyls, methoxy (B1213986) groups), can drastically alter the electronic and steric profile of the molecule, leading to changes in binding affinity. nih.govunica.it
Modification of the Furan Moiety: The furan ring can be substituted or replaced entirely. For instance, adding small alkyl groups or replacing it with a benzofuran (B130515) scaffold introduces new steric and electronic features that can modulate biological activity. utripoli.edu.lynih.govresearchgate.net
Alterations to the Piperazine Linker: The piperazine ring itself can be modified, for example, by introducing substituents on its carbon atoms or by replacing it with different heterocyclic linkers to alter conformational flexibility and basicity. nih.govnih.govresearchgate.net
The following table illustrates hypothetical data for derivatives of the parent compound, showing how modifications can affect inhibitory potency (IC₅₀) against a target enzyme.
| Compound ID | R1 (Benzyl Substitution) | R2 (Piperazine Linker) | R3 (Furan Modification) | Target IC₅₀ (nM) |
| Parent | 3-NO₂ | Piperazine | Furan-2-ylmethyl | 50 |
| A1 | 4-NO₂ | Piperazine | Furan-2-ylmethyl | 35 |
| A2 | 3-CN | Piperazine | Furan-2-ylmethyl | 62 |
| A3 | 3-NO₂ | Homopiperazine | Furan-2-ylmethyl | 88 |
| A4 | 3-NO₂ | Piperazine | Thiophen-2-ylmethyl | 45 |
Considerations for Prodrug Design (mechanistic concept, not dosage/administration)
Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility or limited ability to cross biological membranes like the blood-brain barrier. slideshare.netjiwaji.edu A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.
For a compound like this compound, several prodrug strategies could be conceptually applied. One common approach involves modifying the piperazine moiety. If one of the piperazine nitrogens were a secondary amine (i.e., if the furan-2-ylmethyl group was absent), it could be acylated or converted into a carbamate. This modification would neutralize the basicity of the nitrogen, potentially increasing its lipophilicity and ability to cross the blood-brain barrier. Once in the central nervous system, esterase enzymes could cleave the promoiety, regenerating the active secondary amine and trapping the drug in the brain.
Another potential mechanism involves the nitro group. The nitro group can be bioreduced in vivo to form amino or hydroxylamino groups. A prodrug could be designed where the nitro form is less active, but upon reduction in a specific target tissue (e.g., a hypoxic tumor environment), it is converted to a more potent amino derivative, leading to site-selective activation.
Future Research Directions and Unaddressed Challenges
Exploration of Additional Biological Targets and Therapeutic Areas
The hybrid structure of 1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine suggests a potential for interaction with a variety of biological targets. The furan (B31954) ring is a component of numerous compounds with diverse therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. orientjchem.org Similarly, the piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, frequently found in drugs targeting the central nervous system, as well as in antimicrobial and anticancer agents. mdpi.comresearchgate.netresearchgate.net The nitroaromatic group, particularly the nitro-furan moiety, is crucial for the activity of certain antitubercular agents. nih.gov
Future research should therefore systematically screen this compound against a wide array of biological targets to uncover novel therapeutic applications. High-throughput screening campaigns could reveal unexpected activities, opening new avenues for drug development.
Table 1: Potential Therapeutic Areas for this compound Based on its Structural Moieties
| Structural Moiety | Associated Biological Activities | Potential Therapeutic Areas |
|---|---|---|
| Furan Ring | Antibacterial, Antifungal, Anticancer, Anti-inflammatory orientjchem.orgijabbr.com | Infectious Diseases, Oncology, Inflammatory Disorders |
| Piperazine Core | CNS activity, Antimicrobial, Antimalarial, Anticancer mdpi.comresearchgate.netresearchgate.net | Neurology, Infectious Diseases, Oncology |
| Nitrobenzyl Group | Antitubercular, Antibacterial nih.gov | Tuberculosis, Bacterial Infections |
Development of Advanced Synthetic Methodologies
While classical methods for synthesizing N-substituted piperazines exist, they often require harsh conditions or multi-step procedures. core.ac.uk Modern synthetic chemistry offers more efficient and versatile alternatives. Future research should focus on developing advanced, streamlined synthetic routes to this compound and its analogs.
Methodologies such as palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling could provide more efficient ways to form the N-aryl bond. mdpi.com Furthermore, the application of "click chemistry" could facilitate the rapid synthesis of a library of related compounds for structure-activity relationship studies. nih.gov Developing robust and scalable synthetic strategies is crucial for enabling extensive biological evaluation and potential future development.
Table 2: Comparison of Synthetic Methodologies for Piperazine Derivatives
| Methodology | Description | Advantages | Potential Challenges |
|---|---|---|---|
| Classical N-Arylation | Nucleophilic aromatic substitution, often requiring high temperatures and strong bases. core.ac.uk | Utilizes readily available starting materials. | Harsh reaction conditions, limited functional group tolerance. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine and an aryl halide. mdpi.com | Mild reaction conditions, high functional group tolerance, broad substrate scope. | Catalyst cost and sensitivity, potential for side reactions. |
| Reductive Amination | Reaction of an aldehyde/ketone with an amine in the presence of a reducing agent. nih.gov | Efficient for forming alkyl-amine bonds. | Less direct for forming aryl-amine bonds. |
| Click Chemistry | Regioselective reactions, such as copper-catalyzed azide-alkyne cycloaddition. nih.gov | High efficiency, mild conditions, simple workup. | Requires synthesis of azide and alkyne precursors. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the molecular pathways modulated by the compound. f1000research.comnih.gov This approach moves beyond identifying a single target to reveal the broader network of interactions within a biological system. springernature.com
For instance, treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can help identify key signaling pathways and off-target effects. This holistic view is invaluable for elucidating the compound's mechanism of action and predicting its potential efficacy and toxicity. dotmatics.com
Table 3: Application of Multi-Omics Technologies in Mechanistic Studies
| Omics Technology | Biological Information Provided | Application to Drug Discovery |
|---|---|---|
| Genomics | DNA sequence variations. | Identifying genetic predispositions to drug response. |
| Transcriptomics | Gene expression levels (RNA). | Understanding how a compound alters gene activity and cellular pathways. |
| Proteomics | Protein abundance, modifications, and interactions. | Identifying direct protein targets and downstream signaling effects. |
| Metabolomics | Levels of small molecule metabolites. | Assessing the impact of a compound on cellular metabolism and physiological state. |
Addressing Structure-Property Relationships for Improved Biological Performance
Systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the biological performance of a lead compound. For this compound, this involves independently modifying the three main structural components to understand their contribution to activity and physicochemical properties.
Future research should involve the synthesis of a focused library of analogs to probe these relationships. For example, the position of the nitro group on the benzyl (B1604629) ring could be varied, or the furan ring could be replaced with other heterocycles like thiophene (B33073). nih.govnih.gov These modifications can influence factors such as target binding affinity, selectivity, solubility, and metabolic stability, ultimately leading to the design of more potent and drug-like molecules. mdpi.com
Table 4: Proposed SAR Exploration for this compound
| Modification Site | Proposed Changes | Potential Impact on Properties |
|---|---|---|
| Furan Ring | Replace with thiophene, pyrrole, or thiazole. Add substituents to the furan ring. | Altering electronic properties, metabolic stability, and target interactions. |
| Piperazine Core | Introduce substituents on the carbon atoms of the piperazine ring. | Modifying conformation, basicity, and solubility. |
| Nitrobenzyl Moiety | Vary the position of the nitro group (ortho, meta, para). Replace the nitro group with other electron-withdrawing or donating groups. | Affecting binding affinity, selectivity, and pharmacokinetic properties. |
Collaborative Opportunities in Interdisciplinary Chemical Biology Research
The comprehensive investigation of a novel compound like this compound necessitates a collaborative, interdisciplinary approach. Success in moving from a chemical entity to a potential therapeutic requires the combined expertise of various scientific fields.
Effective research programs will involve close collaboration between:
Synthetic Organic Chemists to design and execute efficient syntheses of the parent compound and its analogs.
Computational Chemists to perform molecular modeling and docking studies to predict potential biological targets and guide analog design.
Biochemists and Pharmacologists to conduct in vitro and in vivo assays to determine biological activity, potency, and mechanism of action.
Data Scientists to analyze and integrate large datasets from multi-omics studies, helping to build a comprehensive understanding of the compound's effects. dotmatics.com
Such collaborative efforts are essential to navigate the complexities of modern drug discovery and to fully exploit the potential of promising new molecules.
Q & A
Q. SAR Table :
| Substituent | IC₅₀ (μM) | Target | Ref. |
|---|---|---|---|
| Furan-2-ylmethyl | 12.3 | EGFR | |
| Benzyl | 28.7 | EGFR | |
| 4-Nitrobenzyl | 45.2 | EGFR |
Advanced Question: What strategies mitigate solubility challenges in biological assays?
Answer:
- Co-solvents : DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes enhance aqueous solubility without cytotoxicity .
- Pro-drug Design : Esterification of the nitro group (e.g., acetyl-protected derivatives) improves membrane permeability, with hydrolysis in vivo restoring activity .
Example : In , a triazole derivative with improved solubility (LogP 2.1 vs. parent compound’s 3.5) showed 90% bioavailability in murine models .
Basic Question: How is computational chemistry used to predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., kinases, GPCRs). The furan oxygen forms H-bonds with active-site residues (e.g., Thr830 in EGFR) .
- MD Simulations : 100-ns trajectories assess binding stability. RMSD <2 Å indicates stable ligand-receptor complexes .
Advanced Question: How do contradictory cytotoxicity results across studies arise, and how are they reconciled?
Answer:
Discrepancies stem from:
- Cell Line Variability : Sensitivity differences (e.g., IC₅₀ of 15 μM in HeLa vs. 32 μM in MCF-7) due to variable receptor expression .
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound availability.
- Resolution : Meta-analysis using standardized protocols (e.g., NCI-60 panel) clarifies structure-activity trends .
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability : Decomposition >150°C (TGA data). Store at –20°C in amber vials.
- Photostability : Nitro groups degrade under UV light (t₁/₂ = 48 h at 300 nm). Use light-resistant containers .
- Hydrolytic Stability : Stable in pH 4–7; rapid hydrolysis in alkaline conditions (pH >9) .
Advanced Question: How does this compound compare to structurally related piperazine derivatives in preclinical studies?
Answer:
Q. Comparative Table :
| Compound | Target IC₅₀ (μM) | LogP | Toxicity (ALT, U/L) | Ref. |
|---|---|---|---|---|
| This compound | 12.3 | 3.5 | 45 | |
| 1-(4-Fluorobenzyl)piperazine | 24.1 | 2.8 | 62 | |
| 1-(4-Bromobenzyl) analog | 18.9 | 4.1 | 110 |
Advanced Question: What mechanistic insights explain its activity in neurological models?
Answer:
- Dopamine D₂ Modulation : The furan group enhances π-π stacking with Phe382 in the D₂ receptor (docking score –9.2 kcal/mol vs. –7.5 for non-furan analogs) .
- Neuroprotection : Reduces ROS in SH-SY5Y cells (EC₅₀ = 8.7 μM) via Nrf2 pathway activation, confirmed by qPCR (2× increase in NQO1 expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
